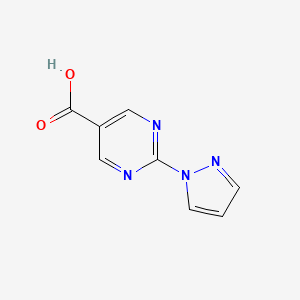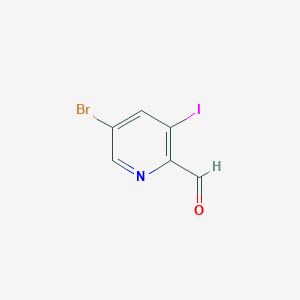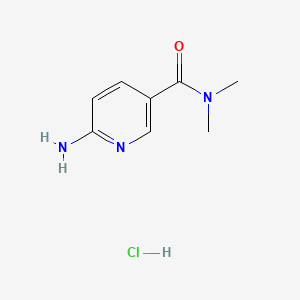
7-Bromo-2,2-difluoro-1,3-dioxaindan-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-2,2-difluoro-1,3-dioxaindan-4-amine is a chemical compound with the molecular formula C7H5BrF2NO2 This compound is characterized by the presence of bromine, fluorine, and an amine group attached to a dioxaindan ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,2-difluoro-1,3-dioxaindan-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 2,2-difluoro-1,3-dioxaindan, followed by the introduction of the amine group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations is crucial for efficient production.
化学反応の分析
Types of Reactions
7-Bromo-2,2-difluoro-1,3-dioxaindan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 7-bromo-2,2-difluoro-1,3-dioxaindan-4-one, while substitution with hydroxide can produce 7-hydroxy-2,2-difluoro-1,3-dioxaindan-4-amine.
科学的研究の応用
7-Bromo-2,2-difluoro-1,3-dioxaindan-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 7-Bromo-2,2-difluoro-1,3-dioxaindan-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-Bromo-2,2-difluoro-1,3-benzodioxole
- 5-Bromo-2,2-difluoro-1,3-benzodioxole
- 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Uniqueness
7-Bromo-2,2-difluoro-1,3-dioxaindan-4-amine is unique due to its specific combination of bromine, fluorine, and amine groups attached to a dioxaindan ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
特性
分子式 |
C7H4BrF2NO2 |
|---|---|
分子量 |
252.01 g/mol |
IUPAC名 |
7-bromo-2,2-difluoro-1,3-benzodioxol-4-amine |
InChI |
InChI=1S/C7H4BrF2NO2/c8-3-1-2-4(11)6-5(3)12-7(9,10)13-6/h1-2H,11H2 |
InChIキー |
CYNUOEYKXZSVIL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1N)OC(O2)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{2,2-Difluorobicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride](/img/structure/B13471817.png)
![6,6-Difluoro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13471820.png)



![tert-butyl N-{[(1r,3r)-3-sulfanylcyclobutyl]methyl}carbamate](/img/structure/B13471848.png)



![Bis(oxalic acid), tert-butyl 6-(azetidin-3-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B13471865.png)


![tert-butyl N-[(tert-butoxy)carbonyl]-N-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]carbamate](/img/structure/B13471872.png)
